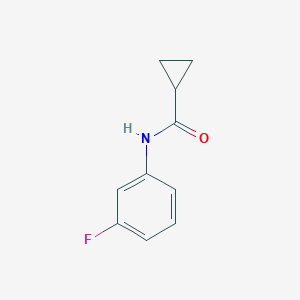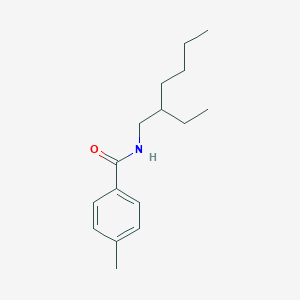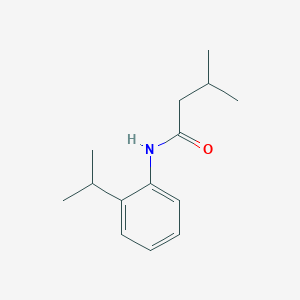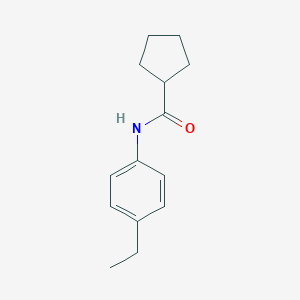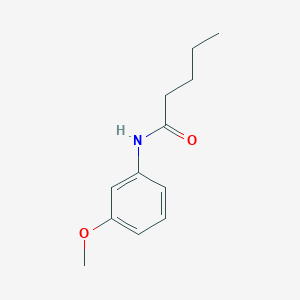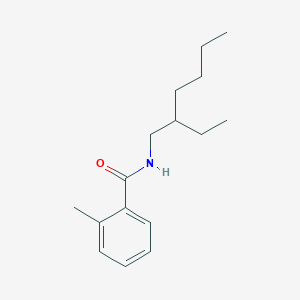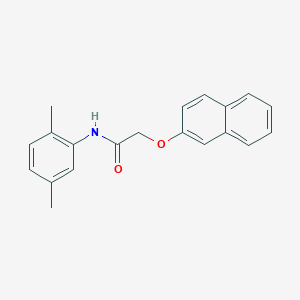
4-Ethylphenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl 2-furoate, also known as EPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of furoic acid, which is a naturally occurring organic compound found in many plants. EPF has been synthesized using various methods, and its unique properties have made it an attractive compound for research purposes.
Mechanism Of Action
The mechanism of action of 4-Ethylphenyl 2-furoate is not fully understood, but studies have shown that it exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to inhibit the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.
Biochemical And Physiological Effects
4-Ethylphenyl 2-furoate has been shown to have several biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, the inhibition of lipid peroxidation, and the scavenging of free radicals. These effects have been studied in vitro and in vivo, and have shown promising results for the potential use of 4-Ethylphenyl 2-furoate in the development of new drugs.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Ethylphenyl 2-furoate in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its unique properties, which make it an attractive compound for research purposes. One limitation of using 4-Ethylphenyl 2-furoate in lab experiments is its relatively high cost compared to other compounds. Additionally, 4-Ethylphenyl 2-furoate may not be readily available in some areas, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 4-Ethylphenyl 2-furoate, including its use in the development of new drugs for the treatment of inflammatory diseases and its use as a building block for the synthesis of novel polymers with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-Ethylphenyl 2-furoate and to explore its potential applications in other fields of scientific research. Overall, 4-Ethylphenyl 2-furoate has shown great promise as a versatile and valuable compound for scientific research.
Synthesis Methods
The synthesis of 4-Ethylphenyl 2-furoate can be achieved through several methods, including the reaction of 4-ethylphenol with furoic acid and acetic anhydride under specific conditions. Another method involves the reaction of 4-ethylphenol with furoyl chloride in the presence of a catalyst. These methods have been studied and optimized to produce high yields of 4-Ethylphenyl 2-furoate with excellent purity.
Scientific Research Applications
4-Ethylphenyl 2-furoate has been studied for its potential applications in various fields of scientific research, including pharmaceuticals, materials science, and environmental science. In pharmaceuticals, 4-Ethylphenyl 2-furoate has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. In materials science, 4-Ethylphenyl 2-furoate has been used as a building block for the synthesis of novel polymers with unique properties. In environmental science, 4-Ethylphenyl 2-furoate has been studied for its potential use as a biodegradable alternative to traditional plastics.
properties
Product Name |
4-Ethylphenyl 2-furoate |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(4-ethylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-2-10-5-7-11(8-6-10)16-13(14)12-4-3-9-15-12/h3-9H,2H2,1H3 |
InChI Key |
CKBHSQCVDCSGIJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






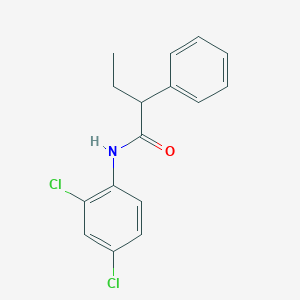
![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)
